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Compound of Interest

2-(Bromomethyl)-1-chloro-4-
Compound Name:
nitrobenzene

cat. No.: B1272087

A Technical Guide to 2-(Bromomethyl)-1-chloro-
4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(bromomethyl)-1-chloro-4-
nitrobenzene, a key trifunctional aromatic building block. It details the compound's chemical
identity, physicochemical properties, synthesis, and reactivity. This information is intended to
support its application in organic synthesis, particularly within the fields of medicinal chemistry
and drug development.

Chemical Identity and Structure
IUPAC Name: 2-(bromomethyl)-1-chloro-4-nitrobenzene[1]
Synonyms: 2-Chloro-5-nitrobenzyl bromide[1]

The structure of 2-(bromomethyl)-1-chloro-4-nitrobenzene features a benzene ring
substituted with a chloro group, a nitro group, and a bromomethyl group. The relative positions
of these functional groups impart distinct reactivity to different sites on the molecule, making it a
versatile intermediate for complex chemical syntheses.

Caption: Chemical structure of 2-(bromomethyl)-1-chloro-4-nitrobenzene.
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Physicochemical and Safety Data

The key properties of 2-(bromomethyl)-1-chloro-4-nitrobenzene are summarized below. This
data is essential for reaction planning, safety assessment, and analytical method development.

Table 1: Physicochemical .

Property Value Reference
CAS Number 52427-01-7 [1][2]
Molecular Formula C7HsBrCINO:2 [1][2]
Molecular Weight 250.48 g/mol [1]

White to light yellow crystal or
Appearance _ [3] (by analogy)
crystalline powder

Boiling Point 304.5 °C at 760 mmHg [3]
Density 1.755 g/cm3 [3]
Flash Point 137.9°C [3]
Refractive Index 1.623 [3]
XLogP3 2.9 [1]
Polar Surface Area 45.8 Az [1]

Table 2: Hazard and Safety Information
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Hazard Statement Description

H302 Harmful if swallowed

H312 Harmful in contact with skin

H314 Causes severe skin burns and eye damage
H332 Harmful if inhaled

H335 May cause respiratory irritation

Data sourced from PubChem GHS

Classification.[1]

Experimental Protocols
Synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

This compound is typically synthesized via a free-radical bromination of the benzylic methyl
group of its precursor, 2-chloro-5-nitrotoluene. The following protocol is a representative
procedure based on the synthesis of a structurally similar compound.

Starting Material Reagents & Conditions Workup & Purification Product
Reaction 1. N-Bromosuccinimide (NBS) Process 1. Filter precipitate
2-Chloro-5-nitrotoluene | 2. AIBN (initiator) 2. Remove solvent 2-(Bromomethyl)-1-chloro-4-nitrobenzene
3. CCla (solvent), 70°C 3. Silica gel chromatography

Click to download full resolution via product page
Caption: General workflow for the synthesis of the target compound.
Detailed Methodology:
e Materials:

o 2-Chloro-5-nitrotoluene (1.0 eq)
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o N-Bromosuccinimide (NBS) (1.0-1.1 eq)
o 2,2'-Azobis(isobutyronitrile) (AIBN) (catalytic amount, e.g., 0.02 eq)

o Carbon tetrachloride (CCl4) or other suitable non-polar solvent

e Procedure:

o To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-
chloro-5-nitrotoluene, N-bromosuccinimide, and the solvent (e.g., carbon tetrachloride).

o Add the radical initiator, AIBN, to the mixture.

o Heat the reaction mixture to reflux (approximately 70-80°C for CCls) and maintain for
several hours. The reaction progress should be monitored by a suitable technique, such
as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

o Upon completion, cool the reaction mixture to room temperature. The succinimide by-
product will precipitate out of the solution.

o Filter the mixture to remove the precipitated succinimide.

o Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium
sulfate.

o Remove the solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by silica gel column chromatography to yield the pure 2-
(bromomethyl)-1-chloro-4-nitrobenzene.

Application in Synthesis: Nucleophilic Substitution

The benzylic bromide of 2-(bromomethyl)-1-chloro-4-nitrobenzene is a highly reactive
electrophilic site, making it an excellent substrate for Sn2 reactions. This allows for the facile
introduction of various nucleophiles, a common strategy in the synthesis of pharmaceutical
intermediates.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1272087?utm_src=pdf-body
https://www.benchchem.com/product/b1272087?utm_src=pdf-body
https://www.benchchem.com/product/b1272087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

2-(Bromomethyl)-1-chloro-
4-nitrobenzene

Nucleophiles (Nu-H)

Primary/Secondary Amine (Rz2NH)

Alcohol/Phenol (ROH)
Thiol (RSH)
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(Base, Solvent) > Substituted Product

(Ar-CHa-Nu)

Click to download full resolution via product page

Caption: Reactivity of the target compound with various nucleophiles.

Representative Protocol: N-Alkylation of an Amine

o Materials:

o 2-(Bromomethyl)-1-chloro-4-nitrobenzene (1.0 eq)

o Primary or secondary amine (e.g., Benzylamine) (1.2 eq)

o Potassium carbonate (K2COs3) or another suitable non-nucleophilic base (2.0 eq)

o Acetonitrile or N,N-Dimethylformamide (DMF) as solvent

e Procedure:

o In a round-bottom flask, suspend potassium carbonate in the chosen solvent.

o Add the amine nucleophile to the suspension.

o Add a solution of 2-(bromomethyl)-1-chloro-4-nitrobenzene in the same solvent

dropwise to the mixture at room temperature.

o Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for

several hours until the starting material is consumed, as monitored by TLC.

o Upon completion, quench the reaction by adding water.

o Extract the product with an organic solvent such as ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure to obtain the crude product, which can be
further purified by column chromatography or recrystallization.

Applications in Drug Development

Halogenated and nitrated aromatic compounds are foundational scaffolds in medicinal
chemistry. 2-(Bromomethyl)-1-chloro-4-nitrobenzene serves as a versatile building block due
to its distinct reactive sites.

e Benzylic Bromide: As demonstrated, this site is highly reactive towards nucleophiles,
allowing for the straightforward attachment of amines, alcohols, thiols, and other functional
groups. This is crucial for building libraries of compounds for structure-activity relationship
(SAR) studies.

o Aryl Chloride: The chlorine atom on the aromatic ring is less reactive than the benzylic
bromide. However, its reactivity can be exploited in cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig) after the benzylic position has been functionalized.

¢ Nitro Group: The nitro group is a strong electron-withdrawing group that activates the
aromatic ring for certain reactions. It can also be readily reduced to an aniline, a key
functional group that opens up a vast array of subsequent chemical transformations,
including diazotization, acylation, and sulfonylation.

The strategic, sequential manipulation of these three functional groups allows for the efficient
construction of complex molecular architectures found in many biologically active compounds
and is particularly relevant in the synthesis of protein degrader building blocks and other
targeted therapeutics.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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